5-(Naphthalen-2-yl)furan-2-carbaldehyde
Description
Structure
2D Structure
Properties
CAS No. |
51792-37-1 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-naphthalen-2-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-10-14-7-8-15(17-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
PWOCSPAWPUQFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Biological Activity
5-(Naphthalen-2-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound, with the molecular formula , features a furan ring substituted with a naphthalene moiety at the 5-position. Its structure contributes to its reactivity and biological activity, making it a suitable candidate for various pharmacological applications.
1. Antibacterial Activity
Research has demonstrated that derivatives of furan compounds exhibit significant antibacterial properties. Specifically, this compound has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 1 μg/mL |
| 2 | Escherichia coli | 8 μg/mL |
| 3 | Pseudomonas aeruginosa | 16 μg/mL |
The compound exhibited significant activity against Staphylococcus aureus, with an MIC value of 1 μg/mL, indicating its potential as an antibacterial agent .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HuTu80 | 13.36 |
| LNCaP | 13.31 |
| HeLa | >50 |
The compound demonstrated the highest antiproliferative activity against the HuTu80 cell line with an IC50 value of 13.36 μM, suggesting its efficacy in inhibiting tumor growth . Additionally, other derivatives have also shown notable anticancer activity, reinforcing the potential of this compound class in cancer therapeutics.
3. Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases. The antioxidant activity of this compound has been assessed using various assays.
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Scavenging | 40.9 |
| ABTS Assay | 25.4 |
In DPPH scavenging assays, the compound exhibited an IC50 value of 40.9 μg/mL, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives from furan compounds, including thiosemicarbazones derived from furan-2-carbaldehyde, which also exhibited significant biological activities. For instance, one study highlighted that certain derivatives showed higher cytotoxicity and antibacterial activity than their parent compounds .
Moreover, a comparative analysis among various furan derivatives indicated that structural modifications could enhance their biological activities significantly. This emphasizes the importance of structure-activity relationships (SAR) in drug design.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(Naphthalen-2-yl)furan-2-carbaldehyde with structurally related furan-2-carbaldehyde derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-) exhibit lower stability (higher reactivity) due to the electron-withdrawing nitro group, whereas methoxy or hydroxymethyl substituents enhance solubility and hydrogen-bonding capacity .
- Thermodynamic Stability : The nitro-substituted isomers (ortho, meta, para) show distinct formation enthalpies, with the para isomer being the most thermodynamically stable .
- Biological Relevance : 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) is a marker of honey quality and thermal processing , while naphthalene-substituted derivatives may exhibit enhanced antimicrobial or anti-inflammatory activity .
Q & A
Q. What are the standard synthetic routes for 5-(Naphthalen-2-yl)furan-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts alkylation or aldol condensation between furan-2-carbaldehyde derivatives and naphthalene analogs. Lewis acids (e.g., AlCl₃ or FeCl₃) are used to catalyze electrophilic aromatic substitution. Key parameters include:
- Temperature : 60–100°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product with >90% purity .
Q. What analytical methods are recommended for structural characterization?
Q. How can researchers address low yields during synthesis?
- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, SnCl₄) to improve regioselectivity.
- Solvent Optimization : Switch to dichloromethane for better naphthalene solubility.
- Reaction Monitoring : Use TLC (silica gel, hexane/ethyl acetate 4:1) to track intermediate formation .
Advanced Research Questions
Q. How do electronic effects of substituents on the naphthalene ring influence reactivity?
Electron-donating groups (e.g., -OCH₃) activate the naphthalene ring, accelerating electrophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectroscopic data?
- Cross-Validation : Compare NMR data with analogous compounds (e.g., 5-(2-fluorophenyl)furan-2-carbaldehyde ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., bond angles in naphthyl-furan systems ).
- LC-MS/MS : Detect trace impurities (e.g., oxidation byproducts) that distort spectral interpretations .
Q. How can reaction mechanisms be probed for byproduct formation?
Q. What are the stability considerations for long-term storage?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.
- Temperature : Keep at –20°C to avoid dimerization via aldol condensation.
- Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures integrity .
Methodological Challenges and Solutions
Q. How to optimize solvent-free synthesis for greener chemistry?
Q. What computational tools predict biological activity?
- Docking Simulations : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450).
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
